Cas no 1396680-74-2 (N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide)

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a benzimidazole carboxamide moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its dual heterocyclic framework, which may enhance binding affinity and selectivity toward biological targets. The compound's rigid scaffold and hydrogen-bonding capabilities suggest utility in drug discovery, particularly for kinase inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of both electron-rich and electron-deficient aromatic systems may contribute to favorable pharmacokinetic properties, such as improved solubility or metabolic stability.
N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide structure
1396680-74-2 structure
商品名:N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
CAS番号:1396680-74-2
MF:C16H13N5O
メガワット:291.307322263718
CID:5914925
PubChem ID:71790675

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
    • F6230-0037
    • 1396680-74-2
    • N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3H-benzimidazole-5-carboxamide
    • AKOS024540537
    • N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
    • N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide
    • VU0538137-1
    • インチ: 1S/C16H13N5O/c22-16(11-4-5-13-14(7-11)19-10-18-13)17-8-12-9-20-21-6-2-1-3-15(12)21/h1-7,9-10H,8H2,(H,17,22)(H,18,19)
    • InChIKey: VSTQFBHRFIAXKQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=C2C(=C1)NC=N2)NCC1C=NN2C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 291.11201006g/mol
  • どういたいしつりょう: 291.11201006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6230-0037-10mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
10mg
$79.0 2023-09-09
Life Chemicals
F6230-0037-2mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
2mg
$59.0 2023-09-09
Life Chemicals
F6230-0037-1mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
1mg
$54.0 2023-09-09
Life Chemicals
F6230-0037-2μmol
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6230-0037-5mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
5mg
$69.0 2023-09-09
Life Chemicals
F6230-0037-10μmol
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6230-0037-3mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
3mg
$63.0 2023-09-09
Life Chemicals
F6230-0037-4mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
4mg
$66.0 2023-09-09
Life Chemicals
F6230-0037-15mg
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
15mg
$89.0 2023-09-09
Life Chemicals
F6230-0037-5μmol
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide
1396680-74-2
5μmol
$63.0 2023-09-09

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide 関連文献

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamideに関する追加情報

Introduction to N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide (CAS No. 1396680-74-2)

N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1396680-74-2, represents a novel molecular entity with a unique structural framework that combines elements from multiple heterocyclic systems. The presence of both pyrazolo[1,5-a]pyridine and benzodiazole moieties within its structure suggests potential interactions with various biological targets, making it a subject of intense interest for researchers exploring new therapeutic avenues.

The structural composition of N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide is characterized by a central benzodiazole core substituted at the 5-position with a carboxamide group. This carboxamide is further linked to a propyl chain that terminates in a pyrazolo[1,5-a]pyridine ring system at its third position. Such a configuration introduces multiple sites for potential chemical modifications and biological interactions, which are critical for drug discovery and development.

In recent years, the pharmaceutical industry has seen a surge in the exploration of hybrid molecules that combine the properties of different heterocyclic systems. The combination of pyrazolo[1,5-a]pyridine and benzodiazole in N-({pyrazolo1,5-apyridin-3-yl}methyl)-1H-1,3-benzodiazole-5-carboxamide is particularly noteworthy due to the known pharmacological activities associated with these scaffold structures. Pyrazolo[1,5-a]pyridines have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Meanwhile, benzodiazoles are well-documented for their anxiolytic and sedative effects.

The synthesis of N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The key synthetic steps typically include condensation reactions to form the pyrazolo[1,5-a]pyridine core followed by functionalization at the 3-position with an amine group derived from the propyl chain. Subsequent introduction of the carboxamide group at the 5-position of the benzodiazole moiety completes the molecular structure.

The pharmacological potential of N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide has been explored in several preclinical studies. These studies have focused on evaluating its interactions with various biological targets relevant to neurological disorders, particularly those involving GABAergic systems. The benzodiazole component suggests potential activity as an anxiolytic or sedative agent, while the pyrazolo[1,5-a]pyridine moiety may contribute additional therapeutic effects through interactions with other receptors or enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of complex molecules like N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide with high accuracy. Molecular docking studies have shown that this compound can interact with several key proteins involved in neurological disorders, including GABA receptors and enzymes such as cyclooxygenase (COX). These interactions may underpin its potential therapeutic effects and provide insights into its mechanism of action.

The development of novel drug candidates often involves optimizing synthetic routes to improve yield and reduce costs while maintaining high purity standards. In the case of N-{(pyrazolo[1,5-a]pyridin-3-yl)methyl}-1H-[benzodiazol]-5-carboxamide, researchers have explored alternative synthetic pathways that incorporate green chemistry principles to minimize waste and environmental impact. Such approaches are increasingly important in modern drug discovery as they align with global efforts to promote sustainable practices.

Evaluation of the pharmacological activity of N-{(pyrazolo[1,5-a]pyridin-3-y l)methyl}-1H-[benzodiazol]-5-carboxamide has revealed promising results in preclinical models. Studies have demonstrated its ability to modulate GABA receptor activity without significant side effects at therapeutic doses. This makes it a potentially valuable candidate for further development into a new generation of anxiolytic or sedative drugs. Additionally, its unique structural features may offer advantages over existing therapies by providing improved selectivity or reduced toxicity.

The future prospects for N-{(pyrazolo[1 , 5 -a ] py rid ine - 3 -y l strong >) me thyl } - 11 H - [ b en z od ia z ol ] - 51 naphthacarbox am ide lie s i n i ts p o ten t i al t o be deve l oped i n t o t h e c l i ni c al r an ge . Ongoing research is focused on refining its synthetic route , optimizing its pharmacokinetic profile , and conducting further preclinical studies to support its transition into clinical trials . Collaborations between academic institutions and pharmaceutical companies are expected to play a crucial role in advancing this compound toward regulatory approval and commercialization.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd